

The following tables summarize the key quantitative properties of CAPS buffer, providing a quick reference for laboratory use.

Property	Value	Reference
Full Chemical Name	3-(Cyclohexylamino)-1-propanesulfonic acid	[1]
Molecular Formula	C ₉ H ₁₉ NO ₃ S	[1]
Molecular Weight	221.32 g/mol	
pKa at 25°C	10.4	[1]
Effective pH Range	9.7 - 11.1	[1]
Appearance	White crystalline powder	[1]
Melting Point	>300 °C	

Table 1: General Chemical Properties of CAPS. This table outlines the fundamental chemical and physical characteristics of CAPS.

Temperature (°C)	$\Delta pK_a/\Delta T$	Calculated pKa
4	-0.032	11.07
20	-0.032	10.56
25	-0.032	10.4
37	-0.032	10.02

Table 2: Temperature Dependence of CAPS pKa. The pKa of CAPS buffer is sensitive to temperature changes.[1] This table provides calculated pKa values at common laboratory temperatures, using a temperature coefficient of -0.032/°C. It is crucial to adjust the pH of the buffer at the intended experimental temperature.[2]

Temperature	Solubility in Water
25°C	~11.07 mg/mL
4°C	Solubility decreases by approximately 30% compared to 25°C

Table 3: Solubility of CAPS. CAPS exhibits good solubility in water at room temperature. However, its solubility is significantly reduced at lower temperatures, which can lead to precipitation and affect buffer concentration.[\[3\]](#)

Experimental Protocols

Detailed and accurate protocols are critical for reproducible scientific outcomes. The following sections provide step-by-step methodologies for common applications of CAPS buffer.

Preparation of 1 L of 10X CAPS Transfer Buffer (100 mM, pH 11.0)

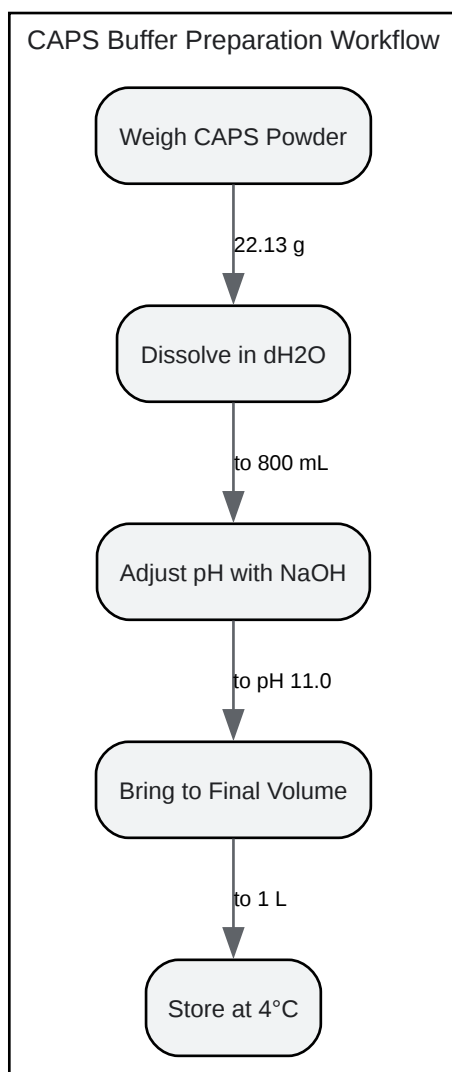
This protocol describes the preparation of a stock solution for use in Western blotting.

Materials:

- CAPS (MW: 221.32 g/mol)
- Deionized water (dH₂O)
- Sodium hydroxide (NaOH), 10 M
- Graduated cylinder
- Beaker (2 L)
- Magnetic stirrer and stir bar
- pH meter

Procedure:

- Weigh out 22.13 g of CAPS powder.
- Add the CAPS powder to a 2 L beaker.
- Add 800 mL of dH₂O to the beaker.
- Place the beaker on a magnetic stirrer and add a stir bar. Stir until the CAPS is completely dissolved.
- Calibrate the pH meter according to the manufacturer's instructions.
- Slowly add 10 M NaOH to the solution while monitoring the pH. Continue adding NaOH dropwise until the pH reaches 11.0.
- Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder.
- Add dH₂O to bring the final volume to 1 L.
- Store the 10X CAPS transfer buffer at 4°C.



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Figure 1. Workflow for preparing 10X CAPS transfer buffer.

Detailed Protocol for Western Blot Transfer Using CAPS Buffer

This protocol outlines the wet transfer of proteins from a polyacrylamide gel to a PVDF membrane using a CAPS-based transfer buffer.

Materials:

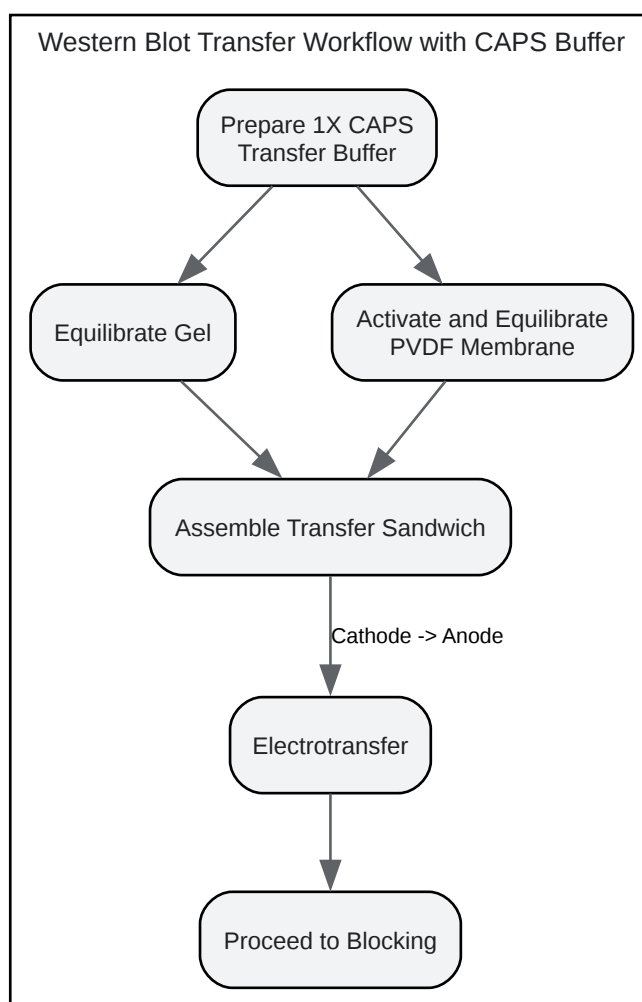
- 10X CAPS Transfer Buffer (100 mM CAPS, pH 11.0)

- Methanol
- Deionized water (dH₂O)
- Polyacrylamide gel with separated proteins
- PVDF membrane
- Filter paper
- Sponges for transfer cassette
- Wet transfer apparatus
- Power supply

Procedure:

- Prepare 1X CAPS Transfer Buffer: For 1 L of 1X transfer buffer, combine 100 mL of 10X CAPS Transfer Buffer, 200 mL of methanol, and 700 mL of dH₂O. Cool the buffer to 4°C before use.^[4]
- Equilibrate Gel: After electrophoresis, carefully remove the stacking gel and equilibrate the resolving gel in 1X CAPS Transfer Buffer for 10-15 minutes.
- Prepare Membrane: Cut the PVDF membrane to the size of the gel. Activate the membrane by immersing it in methanol for 30 seconds, followed by a brief rinse in dH₂O, and then equilibrate in 1X CAPS Transfer Buffer for at least 5 minutes.^[5]
- Assemble the Transfer Sandwich:
 - Open the transfer cassette. Place a pre-wetted sponge on the cathode (black) side.
 - Place a piece of pre-wetted filter paper on top of the sponge.
 - Carefully place the equilibrated gel on the filter paper.

- Place the activated and equilibrated PVDF membrane on top of the gel. Ensure there are no air bubbles between the gel and the membrane. A roller can be used to gently remove any bubbles.[5]
- Place another piece of pre-wetted filter paper on top of the membrane.
- Place the second pre-wetted sponge on top of the filter paper.
- Close the transfer cassette securely.
- Perform the Transfer:
 - Place the transfer cassette into the wet transfer tank, ensuring the black side of the cassette is facing the cathode (-) and the clear side is facing the anode (+).
 - Fill the tank with cold 1X CAPS Transfer Buffer.
 - Connect the transfer apparatus to the power supply.
 - Conduct the transfer at a constant voltage (e.g., 100 V) for 1-2 hours at 4°C. The optimal transfer time and voltage may need to be empirically determined based on the size of the protein of interest.[6]
- Post-Transfer:
 - After the transfer is complete, turn off the power supply and disassemble the transfer sandwich.
 - The membrane can be stained with Ponceau S to visualize total protein and confirm transfer efficiency.
 - Proceed with blocking and antibody incubation steps as per your standard Western blot protocol.



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Figure 2. Workflow for Western blot protein transfer using CAPS buffer.

Protocol for Alkaline Phosphatase Activity Assay Using CAPS Buffer

CAPS buffer is well-suited for assays involving enzymes with optimal activity at alkaline pH, such as alkaline phosphatase.

Materials:

- CAPS buffer (e.g., 100 mM, pH 10.5)

- 3. Mecanismo de análisis de la disminución de la solubilidad a baja temperatura del buffer biológico CAPS [spanish.vacutaineradditives.com]
- 4. bioradiations.com [bioradiations.com]
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